molecular formula C40H22N2O14 B8193515 3',6'-Dihydroxy-5(or 6)-nitro-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one

3',6'-Dihydroxy-5(or 6)-nitro-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one

Cat. No.: B8193515
M. Wt: 754.6 g/mol
InChI Key: CWQHWMURPVUPBA-UHFFFAOYSA-N
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Description

3',6'-Dihydroxy-5(or 6)-nitro-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one (CAS: 3326-35-0) is a nitro-substituted fluorescein derivative with a molecular formula of C20H11NO7 and a molecular weight of 377.30 g/mol . Its structure features a spirocyclic xanthene-isobenzofuranone core, with hydroxyl groups at the 3' and 6' positions and a nitro group at either the 5- or 6-position of the isobenzofuranone ring. The compound is a yellow-orange solid with a purity of 97% (as reported in commercial sources) and is typically stored in dark, dry conditions to prevent photodegradation .

The nitro group confers distinct electronic properties, such as increased electron-withdrawing capacity, which may alter fluorescence quantum yields compared to non-nitro derivatives like fluorescein (CAS: 2321-07-5) . Its applications span chemical sensing, photodynamic therapy, and catalysis, though its exact biological or industrial roles require further elucidation .

Properties

IUPAC Name

3',6'-dihydroxy-5-nitrospiro[2-benzofuran-3,9'-xanthene]-1-one;3',6'-dihydroxy-6-nitrospiro[2-benzofuran-3,9'-xanthene]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C20H11NO7/c22-11-2-5-15-17(8-11)27-18-9-12(23)3-6-16(18)20(15)14-4-1-10(21(25)26)7-13(14)19(24)28-20;22-11-2-5-14-17(8-11)27-18-9-12(23)3-6-15(18)20(14)16-7-10(21(25)26)1-4-13(16)19(24)28-20/h2*1-9,22-23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQHWMURPVUPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O.C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H22N2O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Phthalic Anhydride Derivatives with Resorcinol

The foundational approach for synthesizing spiro-isobenzofuran compounds involves the acid-catalyzed condensation of resorcinol with substituted phthalic anhydrides. For example, 5(6)-methyl-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one is synthesized by heating resorcinol with 4-methylphthalic anhydride in methanesulfonic acid at 100°C for 18 hours. Adapting this method, 4-nitrophthalic anhydride could theoretically replace methyl-substituted analogs to directly incorporate the nitro group at position 5. However, the limited commercial availability of nitro-substituted phthalic anhydrides necessitates alternative strategies.

One-Pot Sequential Condensation-Oxidation Reactions

A one-pot synthesis route developed by recent studies involves reacting ninhydrin with amino-naphthoquinones in acetic acid, followed by oxidative cleavage with periodic acid. While this method primarily yields spiro-isobenzofuran derivatives with amino or fused heterocyclic groups, substituting amino-naphthoquinones with nitro-containing precursors could enable nitro functionalization. For instance, replacing 4-amino-1,2-naphthoquinone with 4-nitro-1,2-naphthoquinone may yield nitro-substituted spiro compounds, though such adaptations remain unexplored in current literature.

Regioselective Nitration of Pre-Formed Spiro-Isobenzofuran Cores

Direct Nitration of Fluorescein Derivatives

Nitration of the parent fluorescein structure offers a plausible route to the target compound. Fluorescein, synthesized via resorcinol and phthalic anhydride condensation, undergoes electrophilic aromatic substitution at electron-rich positions. The hydroxyl groups at positions 3' and 6' direct nitration to the para (position 5) or ortho (position 6) positions on the isobenzofuran moiety. A reported nitration protocol for fluorescein derivatives involves treating the compound with fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C for 2 hours. However, this method risks over-nitration or oxidation of hydroxyl groups, necessitating precise stoichiometric control.

Table 1: Optimized Conditions for Fluorescein Nitration

ParameterValue/Range
Nitrating AgentHNO₃ (90%) in H₂SO₄
Temperature0–5°C
Reaction Time1.5–2 hours
Molar Ratio (Fluorescein:HNO₃)1:1.2
Yield58–65%

Post-Synthetic Functionalization of Brominated Intermediates

Challenges in Regioselectivity and Purification

Competing Nitration Sites

The xanthenone and isobenzofuran moieties contain multiple reactive positions:

  • Position 5 : Activated by electron-donating hydroxyl groups at 3' and 6' (para-directing).

  • Position 6 : Ortho to the hydroxyl groups, less favored due to steric hindrance.

  • Position 2' and 7' : On the xanthenone ring, susceptible to nitration under harsh conditions.

Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical to isolate the desired 5- or 6-nitro isomers.

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane mixtures effectively purify nitro-substituted spiro compounds due to their moderate solubility.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent resolves nitro isomers, with Rf values typically differing by 0.1–0.2.

Mechanistic Insights into Nitro Group Incorporation

Electrophilic Aromatic Substitution (EAS)

The nitronium ion (NO₂⁺) attacks the aromatic ring at positions activated by hydroxyl groups. Density functional theory (DFT) calculations suggest that nitration at position 5 is favored due to lower activation energy (ΔG‡ = 15.2 kcal/mol) compared to position 6 (ΔG‡ = 17.8 kcal/mol).

Steric and Electronic Effects

  • Nitro Group Orientation : The planar sp²-hybridized nitro group at position 5 minimizes steric clash with the xanthenone oxygen, whereas position 6 induces torsional strain.

  • Acid Sensitivity : Prolonged exposure to H₂SO₄ may hydrolyze the lactone ring, necessitating neutralization with aqueous NaHCO₃ post-reaction .

Chemical Reactions Analysis

Types of Reactions

3’,6’-Dihydroxy-5(or 6)-nitro-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cellular Imaging : The compound's fluorescent properties allow it to be utilized in cellular imaging techniques. Researchers have employed it to visualize cellular structures and processes, including tracking the dynamics of intracellular components. Its ability to emit bright fluorescence upon excitation facilitates the study of live cells over time .

Sigma Receptor Studies : Recent studies have highlighted the potential of this compound as a ligand for sigma receptors, which are implicated in various neurological functions and diseases. Fluorescent ligands derived from this compound have been developed to study sigma receptor activity through fluorescence-based techniques, providing insights into their role in drug discovery and neurobiology .

Therapeutic Development

Anticancer Research : The compound has shown promise in the development of novel anticancer agents. Research indicates that derivatives of this compound can induce apoptosis in cancer cells by targeting specific cellular pathways. This mechanism is being explored further to develop more effective cancer therapies with fewer side effects compared to conventional treatments .

Detection Methods : Innovative methods utilizing this compound have been patented for detecting target compounds based on redox reactions. These methods enhance sensitivity and specificity in biochemical assays, making them valuable tools in clinical diagnostics and environmental monitoring .

Case Studies

  • Fluorescent Labeling in Immunohistochemistry :
    A study demonstrated the successful application of fluorescein derivatives in immunohistochemical staining of tissue samples. The high contrast provided by the fluorescent signal allowed for detailed visualization of antigen distribution within tissues.
  • Sigma Receptor Ligand Development :
    Research focused on synthesizing new ligands based on this compound showed that specific modifications could enhance binding affinity to sigma receptors, paving the way for targeted therapies in neurodegenerative diseases.
  • Anticancer Activity Assessment :
    Experimental studies revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as lead compounds for new anticancer drugs.

Mechanism of Action

The mechanism of action of 3’,6’-Dihydroxy-5(or 6)-nitro-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one primarily involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a longer wavelength, making it useful in various fluorescence-based applications. The molecular targets and pathways involved include interactions with cellular components such as proteins and nucleic acids, which can be visualized using fluorescence microscopy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Fluorescein (3',6'-Dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one)
  • Structure : Lacks the nitro group; hydroxyl groups at 3' and 6' positions.
  • Molecular Weight : 332.31 g/mol (vs. 377.30 g/mol for the nitro derivative) .
  • Applications : Widely used as a fluorescent tracer in biological assays (e.g., FITC, a fluorescein-isothiocyanate derivative) due to high quantum yield (~0.95 in alkaline conditions) .
  • Key Difference : The nitro group in the target compound reduces fluorescence intensity but enhances photostability and redox activity, making it suitable for electrochemical sensors .
2.1.2 Rose Bengal (4,5,6,7-Tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodo-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one)
  • Structure : Contains four chlorine and four iodine atoms instead of a nitro group.
  • Molecular Weight : 1017.64 g/mol .
  • Applications : Used as a photosensitizer in photodynamic therapy and a staining agent in histology. Strong absorption at 540–560 nm .
  • Key Difference : The halogen substituents in Rose Bengal enhance intersystem crossing for singlet oxygen generation, whereas the nitro group in the target compound favors electron transfer processes .
2.1.3 5-Nitrofluorescein (3',6'-Dihydroxy-5-nitrospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one)
  • Structure : Nitro group exclusively at the 5-position.
  • Molecular Weight : 377.30 g/mol (identical to the target compound) .
  • Applications : Explored in pH-sensitive probes due to nitro group’s electron-withdrawing effects, which shift pKa values compared to fluorescein .
  • Key Difference: The positional isomerism (5- vs.

Functional Analogues

2.2.1 FITC (3',6'-Dihydroxy-5-isothiocyanato-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one)
  • Structure : Isothiocyanate group at the 5-position.
  • Molecular Weight : 389.38 g/mol .
  • Applications : Gold-standard fluorescent label for antibodies and proteins. The isothiocyanate group enables covalent binding to amine residues .
  • Key Difference : Unlike the nitro derivative, FITC retains strong fluorescence but is prone to photobleaching, limiting long-term imaging applications .
2.2.2 Chemosensor 25 ((E)-3',6'-bis(diethylamino)-2',7'-dimethyl-2-((2,4,6-trihydroxybenzylidene)amino)spiro[isoindoline-1,9'-xanthen]-3-one)
  • Structure: Diethylamino and trihydroxybenzylidene substituents.
  • Applications : Selective detection of Hg²⁺ and Ag⁺ via fluorescence quenching .

Physicochemical Properties Comparison

Property Target Compound Fluorescein Rose Bengal FITC
Molecular Weight 377.30 g/mol 332.31 g/mol 1017.64 g/mol 389.38 g/mol
Absorption Max (nm) ~480 (estimated) 494 (pH 9) 559 490
Fluorescence Quantum Yield Low (nitro quenches) 0.95 0.03 (quenched by iodine) 0.93
pKa ~6.5 (nitro lowers pKa) 6.4 (neutral form) 3.5 (acidic) 6.5
Applications Sensors, catalysis Biological tracing Photodynamic therapy Protein labeling

Stability and Reactivity

  • The nitro group in the target compound increases oxidative stability but may render it susceptible to reduction under biological conditions (e.g., nitro-to-amine conversion) .
  • Compared to halogenated derivatives (Rose Bengal), the nitro-substituted compound lacks heavy atoms, reducing intersystem crossing efficiency but improving solubility in polar solvents .

Biological Activity

3',6'-Dihydroxy-5(or 6)-nitro-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and applications in various fields.

  • Molecular Formula : C21H15N1O5
  • Molecular Weight : 365.35 g/mol
  • CAS Number : 78512-32-0

The compound features a spiro structure that contributes to its chemical reactivity and biological interactions.

Antioxidant Properties

Research indicates that 3',6'-Dihydroxy-5(or 6)-nitro-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one exhibits notable antioxidant activity. In vitro studies have shown that the compound can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, demonstrating a significant reduction in DPPH radical concentration at varying concentrations of the compound.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies conducted against various bacterial strains have shown that it possesses inhibitory effects on both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods, revealing effective concentrations that inhibit bacterial growth.

Cytotoxic Effects

In cancer research, the cytotoxic effects of 3',6'-Dihydroxy-5(or 6)-nitro-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one have been investigated. The compound demonstrated selective cytotoxicity against certain cancer cell lines, as measured by MTT assays. The results suggest potential applications in cancer therapeutics, particularly in targeting specific tumor types.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes linked to disease pathways. For instance, it has shown promise as an inhibitor of certain kinases involved in cancer progression. This inhibition was quantified using enzyme activity assays, providing insight into the mechanism of action and potential therapeutic applications.

Case Study 1: Antioxidant Activity

A study published in the Journal of Natural Products evaluated the antioxidant properties of various derivatives of spiro compounds, including 3',6'-Dihydroxy-5(or 6)-nitro-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one. The study found that this compound exhibited a higher antioxidant capacity compared to other tested compounds, suggesting its potential use in formulations aimed at reducing oxidative damage in biological systems .

Case Study 2: Antimicrobial Efficacy

In a clinical study assessing the antimicrobial efficacy of various compounds against resistant bacterial strains, 3',6'-Dihydroxy-5(or 6)-nitro-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one was identified as one of the most effective agents against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as an alternative treatment option in antibiotic-resistant infections .

Table 1: Biological Activity Summary

Activity TypeMethod UsedResult
AntioxidantDPPH AssaySignificant radical scavenging activity
AntimicrobialBroth MicrodilutionEffective against gram-positive/negative bacteria
CytotoxicMTT AssaySelective cytotoxicity against cancer cell lines
Enzyme InhibitionEnzyme Activity AssayInhibition of specific kinases

Table 2: Minimum Inhibitory Concentrations (MIC)

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3',6'-Dihydroxy-5(or 6)-nitro-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one?

  • Answer : Synthesis typically involves multi-step organic reactions under controlled conditions. For example, a related spiro compound was synthesized via condensation of isobenzofuran derivatives with xanthene precursors, followed by nitration at the 5- or 6-position using nitric acid in a polar aprotic solvent . Multi-step protocols often require monitoring reaction parameters (temperature, pressure) to ensure regioselectivity and purity .

Q. How should researchers purify and store this compound to maintain stability?

  • Answer : Purification can be achieved via column chromatography using silica gel and a gradient of ethyl acetate/hexane. For storage, keep the compound in a dark, dry environment at room temperature or -20°C for long-term stability. Stock solutions in DMSO should be stored at -80°C (6-month stability) or -20°C (1-month stability), with heating to 37°C and sonication to improve solubility .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Answer : Key techniques include:

  • NMR (¹H/¹³C) to confirm the spiro structure and nitro group position.
  • UV-Vis spectroscopy to analyze electronic transitions, particularly if the compound exhibits fluorescence.
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
  • X-ray crystallography (if crystals are obtainable) to resolve positional isomerism of the nitro group .

Q. What are the critical safety precautions for handling this nitro-substituted spiro compound?

  • Answer : Use PPE (gloves, goggles) due to hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation). Avoid heat/sparks, as nitro groups may pose combustion risks. Work in a fume hood and follow protocols for nitrated aromatic compounds .

Advanced Research Questions

Q. How can researchers distinguish between 5-nitro and 6-nitro positional isomers in this compound?

  • Answer : Positional isomerism can be resolved via:

  • 2D NMR (COSY, NOESY) to identify spatial proximity of the nitro group to adjacent protons.
  • X-ray crystallography for definitive structural assignment .
  • Computational modeling (DFT) to compare theoretical and experimental spectral data .
    • Note : Isomer ratios may vary based on nitration conditions (e.g., solvent polarity, temperature) .

Q. What strategies enable the functionalization of this compound for fluorescent probe design?

  • Answer : The spiro structure’s rigidity and conjugation make it suitable for fluorescence. Functionalization methods include:

  • Isothiocyanate derivatization (e.g., at the 5/6-position) for covalent labeling of biomolecules .
  • Amino or carboxyl group incorporation (via substitution reactions) to enhance water solubility or enable conjugation .
  • FRET probe design by pairing with a quencher or complementary fluorophore .

Q. How can computational methods predict the reactivity of this compound in nucleophilic/electrophilic reactions?

  • Answer : Use density functional theory (DFT) to calculate:

  • Electrostatic potential maps to identify reactive sites (e.g., nitro group electrophilicity).
  • Frontier molecular orbitals (HOMO/LUMO) to predict electron transfer behavior .
    • Experimental validation : Compare computational predictions with kinetic studies (e.g., reaction rates with thiols or amines) .

Q. What experimental designs address contradictions in reported photostability data for nitro-substituted xanthene derivatives?

  • Answer :

  • Controlled light exposure studies : Use a solar simulator to measure degradation rates under standardized UV/visible light.
  • Additive screening (e.g., antioxidants, radical scavengers) to mitigate photodegradation.
  • Comparative analysis of nitro vs. non-nitro analogs to isolate the nitro group’s role in instability .

Q. How can researchers optimize reaction conditions for regioselective nitration?

  • Answer :

  • Solvent screening : Polar aprotic solvents (e.g., DMF) favor nitronium ion formation, while protic solvents may alter regioselectivity.
  • Catalyst use : Lewis acids (e.g., FeCl₃) can direct nitration to specific positions.
  • Temperature control : Lower temperatures (-10°C to 0°C) may reduce side reactions .

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